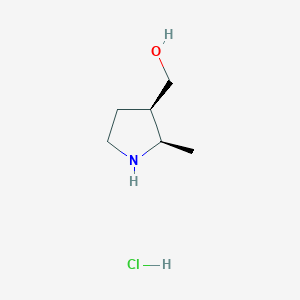

Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride” is a chemical compound with the CAS number 1821783-96-3 . It has a linear formula of C6H14ClNO .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H14ClNO . The molecular weight of the compound is 115.1748 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 115.1748 . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the available resources .Aplicaciones Científicas De Investigación

Hydrogen Production from Methanol

García et al. (2021) review the hydrogen production from methanol thermochemical conversion, highlighting the significance of methanol as a liquid hydrogen carrier. The paper discusses catalyst development and reactor technology for methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition, emphasizing the prospective development of a hydrogen-methanol economy Energy, G. García, E. Arriola, Wei-hsin Chen, M. D. de Luna, 2021.

Thermal Energy Transport System

Liu et al. (2002) reviewed the synthesis and decomposition reactions of methanol for thermal energy transport systems. This study explores energy conservation and global environment protection through a two-step liquid-phase methanol synthesis process, focusing on catalyst development and liquid-phase reactor technology. This research has implications for recovering wasted or unused discharged heat from industrial sources Jsme International Journal Series B-fluids and Thermal Engineering, Qiusheng Liu, A. Yabe, Shiro Kajiyama, K. Fukuda, 2002.

Cryopreservation of Microorganisms

Hubálek (2003) provides insights into the cryopreservation of microorganisms, mentioning methanol among the cryoprotective additives used in the frozen storage of various microorganisms. This review summarizes experimental findings on the cryoprotective activity of common additives, including methanol, and discusses mechanisms of action Cryobiology, Z. Hubálek, 2003.

Methanol Reforming for Hydrogen Production

Yong et al. (2013) review the use of Cu-based catalysts in methanol reforming for hydrogen production, a crucial process in proton-exchange membrane fuel cell technology. The paper discusses the kinetic, compositional, and morphological characteristics of commonly used catalysts and presents various surface reaction mechanisms and schemes International Journal of Hydrogen Energy, Siek-Ting Yong, C. Ooi, S. Chai, X. Wu, 2013.

Safety and Hazards

The safety information for “Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It’s recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .

Propiedades

IUPAC Name |

[(2R,3R)-2-methylpyrrolidin-3-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-6(4-8)2-3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPSCPSGLCWAQT-IBTYICNHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCN1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(benzyloxy)phenyl]-3-(3-nitrophenyl)urea](/img/structure/B2609522.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2609523.png)

![N-(2-chloro-4-methylphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2609526.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide](/img/structure/B2609527.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2609531.png)

![5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione](/img/structure/B2609532.png)

![8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2609534.png)

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B2609539.png)

![1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea](/img/structure/B2609542.png)

![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2609544.png)